molecular formula C18H19N5O3 B2720019 (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1351664-62-4

(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2720019
CAS No.: 1351664-62-4
M. Wt: 353.382
InChI Key: CQJCKHADOSFONK-FNORWQNLSA-N
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Description

The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a structurally complex molecule featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety, an ethyl linker, and a furan-acrylamide side chain. The pyridazinone and pyrazole groups are known for their roles in kinase inhibition and protein binding, while the acrylamide fragment may enhance covalent interactions with biological targets . This article compares this compound with structurally and functionally analogous molecules, emphasizing synthetic pathways, physicochemical properties, and computational similarity assessments.

Properties

IUPAC Name

(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-13-12-14(2)23(20-13)16-6-8-18(25)22(21-16)10-9-19-17(24)7-5-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJCKHADOSFONK-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide , a derivative of pyrazole and furan, has shown promising biological activities in various studies. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H19N5O2
  • Molar Mass : 313.36 g/mol
  • CAS Number : Not explicitly listed in the sources, but related compounds have been cataloged.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring, followed by acylation and coupling reactions with furan and pyridazine derivatives. The one-pot synthesis methods have been explored to enhance yield and efficiency, as reported in recent studies focusing on pyrazole derivatives .

Anticancer Activity

Recent evaluations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The biological activity is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels may contribute to oxidative stress in cancer cells, promoting cell death.
  • Targeting Specific Pathways : Some studies suggest that pyrazole derivatives may inhibit key signaling pathways involved in tumor growth and metastasis.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, using MTT assays on A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with the furan moiety exhibited enhanced activity due to increased lipophilicity and better membrane permeability .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example, substituents at the 3-position were critical for enhancing anticancer properties while maintaining low toxicity towards normal cells .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AA5495.35Apoptosis induction
Compound BHepG28.74ROS generation
Our CompoundVariousTBDTBD

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties, particularly as an antimicrobial agent. Research has indicated that derivatives of pyrazole compounds, including those similar to (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide, can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. This inhibition can lead to the development of new antibiotics targeting resistant bacterial strains .

Antioxidant and Anti-inflammatory Properties

Studies have shown that pyrazole-based compounds possess significant antioxidant and anti-inflammatory activities. The incorporation of furan and pyridazine moieties enhances these effects, making (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide a candidate for treating conditions associated with oxidative stress and inflammation .

Agricultural Applications

In agricultural research, compounds containing pyrazole and related structures have been investigated for their potential as agrochemicals. These compounds can act as growth regulators or protectants against pests and diseases. The unique structure of (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide may enhance its efficacy in promoting plant growth or providing resistance against pathogens .

Material Science Applications

The compound's unique chemical structure allows it to be explored in material science, particularly in the development of novel polymers or coatings. The incorporation of furan and pyrazole units can impart specific properties such as thermal stability and chemical resistance, making it suitable for use in advanced materials .

Case Study 1: Antimicrobial Activity

A study synthesized various pyrazole derivatives and evaluated their antimicrobial activity against several bacterial strains. Among these derivatives, a compound structurally similar to (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential of pyrazole derivatives in developing new antibacterial agents .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of pyrazole compounds showed that those with furan rings exhibited enhanced radical scavenging activity compared to their non-furan counterparts. The study concluded that incorporating furan into the structure could significantly improve the antioxidant capacity of compounds like (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

  • Core: Pyridazinone (6-oxopyridazine) vs. pyridazine (e.g., in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ).
  • Substituents :
    • Pyrazole : 3,5-dimethyl substitution vs. unsubstituted pyrazole () or chloropyridine ().
    • Side chain : Ethyl-linked acrylamide with furan vs. chloropicolinaldehyde-derived acrylamide () or phenylamine ().

Table 1: Structural Comparison

Compound Core Structure Key Substituents Bioactive Moieties
Target Compound Pyridazinone 3,5-dimethylpyrazole, furan-acrylamide Acrylamide (covalent binding)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Phenylamine, unsubstituted pyrazole Amine (hydrogen bonding)
Compound 13g Imidazo[4,5-b]pyridine Chloropyridine, piperazinylphenyl Cyanoacrylamide (polar interactions)

Comparison with Compound 13g :

  • Similarity : Both use aldehyde intermediates for acrylamide formation.
  • Difference : Compound 13g employs chloropicolinaldehyde, whereas the target compound likely utilizes furan-2-carboxaldehyde.

Activity Prediction via Similarity Principles:

  • Similar Property Principle : Structural analogs like gefitinib (EGFR inhibitor) and compound 13g (kinase-targeting) suggest the target may exhibit kinase inhibition .
  • Activity Cliffs: Minor structural changes (e.g., pyridazinone vs. pyridazine) could drastically alter potency, as seen in imidazopyridine derivatives .

Table 2: Hypothetical Activity Comparison

Compound Target Kinase (Predicted) IC50 (nM)* Selectivity Profile
Target Compound JAK2 ~50 Moderate (cross-reactivity with ABL1)
Compound 13g EGFR ~10 High (low cross-reactivity)
Gefitinib EGFR 0.4 Very high

*Hypothetical data for illustrative purposes.

Computational Analysis of Molecular Similarity

Methods:

  • Fingerprints : Morgan fingerprints (radius = 2) and MACCS keys .
  • Similarity Metrics : Tanimoto coefficient (Tc) and Dice index.

Table 3: Similarity Scores (Hypothetical)

Compound Pair Tanimoto (Tc) Dice Index
Target vs. Compound 13g 0.65 0.78
Target vs. Compound 0.48 0.62
Target vs. Gefitinib 0.32 0.45

Cross-Reactivity and Selectivity Considerations

  • Immunoassay Cross-Reactivity: The acrylamide group may increase cross-reactivity in assays targeting cysteine-rich proteins (e.g., kinases) .
  • Selectivity Challenges : The 3,5-dimethylpyrazole group could reduce off-target binding compared to unsubstituted pyrazoles .

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